4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl-

Catalog No.
S1533166
CAS No.
154714-19-9
M.F
C10H10O4
M. Wt
194.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl-

CAS Number

154714-19-9

Product Name

4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl-

IUPAC Name

5-hydroxy-2,2-dimethyl-1,3-benzodioxin-4-one

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

InChI

InChI=1S/C10H10O4/c1-10(2)13-7-5-3-4-6(11)8(7)9(12)14-10/h3-5,11H,1-2H3

InChI Key

GCOZFWFNEBPOJF-UHFFFAOYSA-N

SMILES

CC1(OC2=CC=CC(=C2C(=O)O1)O)C

Synonyms

5-Hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one; 5-Hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one

Canonical SMILES

CC1(OC2=CC=CC(=C2C(=O)O1)O)C

4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl- is an organic compound characterized by its unique bicyclic structure, which consists of a benzodioxin moiety with a hydroxyl group and two methyl groups. Its chemical formula is C10H10O4C_{10}H_{10}O_{4}, and it has a molecular weight of approximately 194.19 g/mol. The compound features a dioxin ring system, which contributes to its reactivity and biological activity.

Due to the presence of functional groups. Notably:

  • Oxidative Cyclization: The compound can undergo oxidative cyclization with alkenoic acids, leading to the formation of complex derivatives .
  • Hydroxymethylation: It can react with formaldehyde in the presence of catalysts like alkali metal hydroxides to yield hydroxymethylated products .
  • Acylation and Bromination: Synthetic routes often involve Friedel-Crafts acylation or bromination, although these methods may pose environmental risks due to high pollution levels associated with certain reagents .

Research indicates that 4H-1,3-benzodioxin-4-one derivatives exhibit significant biological activities:

  • Antimicrobial Properties: Some derivatives have shown potential as antimicrobial agents against various pathogens.
  • Phytotoxicity: The compound serves as a precursor for synthesizing phytotoxins, which can inhibit plant growth and affect agricultural yields .
  • Antioxidant Activity: Certain studies suggest that it may possess antioxidant properties, contributing to its potential therapeutic applications.

Several synthesis methods have been developed for 4H-1,3-benzodioxin-4-one, 5-hydroxy-2,2-dimethyl-. Common methods include:

  • Hydroxymethylation of Methyl 4-Hydroxybenzoate:
    • Reacting methyl 4-hydroxybenzoate with formaldehyde in the presence of a catalyst at controlled temperatures (50–55 °C) for several hours .
  • Bromochloromethane Reaction:
    • Involves chloromethylation of methyl derivatives under inert conditions using bromochloromethane at low temperatures .
  • Cyclization Reactions:
    • Utilizing alkenoic acids in oxidative cyclization processes to form the desired benzodioxin structure .

The applications of 4H-1,3-benzodioxin-4-one are diverse:

  • Pharmaceuticals: Its derivatives are explored for potential use in drug development due to their biological activities.
  • Agricultural Chemicals: Used in the formulation of herbicides and fungicides owing to their phytotoxic properties.
  • Chemical Intermediates: Serves as a key intermediate in synthesizing various organic compounds.

Interaction studies have focused on the compound's ability to interact with biological macromolecules:

  • Protein Binding: Research indicates that certain derivatives may bind effectively to proteins, influencing their biological activity.
  • Cellular Uptake: Studies have shown varying degrees of cellular uptake, which is crucial for assessing the compound's therapeutic potential.

Several compounds share structural similarities with 4H-1,3-benzodioxin-4-one, each possessing unique properties:

Compound NameStructural FeaturesUnique Properties
5-Hydroxy-2,2-dimethyl-4H-benzodioxinHydroxyl group on benzodioxinExhibits strong phytotoxicity
5,7-Dihydroxy-2,2-dimethyl-4H-benzodioxinAdditional hydroxyl groupsEnhanced antioxidant activity
Methyl benzo[d][1,3]dioxole-4-carboxylateCarboxylate substituentUsed in various synthetic pathways
Ethyl 2-hydroxy-6-methoxybenzoateMethoxy group additionPotential applications in cosmetics and pharmaceuticals

The uniqueness of 4H-1,3-benzodioxin-4-one lies in its specific combination of functional groups and structural features that contribute to its distinct biological activities and synthetic utility.

XLogP3

2.4

Wikipedia

4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl-

Dates

Modify: 2023-07-17

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